Tianeptine is an atypical tricyclic compound classified as an antidepressant. [] It serves as a valuable tool in scientific research to investigate the complexities of depression and explore novel therapeutic approaches. [] Tianeptine holds particular interest due to its unique pharmacological profile and its distinct mechanisms of action compared to other antidepressants. [, , ]
Tianeptine is classified as a tricyclic antidepressant, although its structure and effects differ significantly from typical tricyclics. It is available in various salt forms, including tianeptine sodium and tianeptine sulfate. These compounds are derived from the parent compound tianeptine acid, which is synthesized through chemical processes involving various reagents and solvents.
The synthesis of tianeptine typically involves several steps, beginning with the formation of tianeptine acid, followed by salification to produce its sodium salt.
Tianeptine has a complex molecular structure characterized by its tricyclic framework. Its chemical formula is , with a molecular weight of approximately 375.50 g/mol.
Tianeptine undergoes several chemical reactions during its synthesis and metabolism:
These reactions are critical for ensuring the purity and efficacy of the final pharmaceutical product.
Tianeptine's mechanism of action is multifaceted:
Tianeptine (C₂₁H₂₅ClN₂O₄S) is a structurally unique psychotropic compound initially classified as an atypical tricyclic antidepressant. Unlike conventional antidepressants that primarily target monoaminergic systems, tianeptine exhibits a paradoxical mechanism involving serotonin reuptake enhancement and glutamatergic modulation, alongside recently discovered opioid receptor agonism. This multitarget profile enables therapeutic efficacy in major depressive disorder (MDD), anxiety disorders, and somatic conditions like irritable bowel syndrome, while presenting significant regulatory challenges due to its abuse potential [1] [5] [6]. Its complex neurobiological properties—spanning acute neurotransmitter effects, neuroplasticity regulation, and stress response modulation—position it as a fascinating case study in psychopharmacology [6].
Tianeptine emerged from research efforts by the French Society of Medical Research (Science Union et Cie) in the 1960s–1970s. Patented as a structural analog of tricyclic antidepressants (TCAs), it was specifically engineered to retain therapeutic efficacy while minimizing the anticholinergic and cardiovascular side effects typical of early-generation TCAs [1] [2]. Following preclinical studies demonstrating reduced toxicity compared to imipramine-like compounds, it was first approved in France in 1983 under the brand name Stablon® [1] [5]. By the late 1980s, it had gained approval in over 60 countries across Europe, Asia, and Latin America (marketed as Coaxil®, Tatinol®), though it remains unapproved in the US, Canada, Australia, and several European nations due to evolving regulatory concerns [1] [3] [5].
The initial therapeutic hypothesis centered on its serotonergic activity, with early studies (1980s–1990s) erroneously classifying it as a selective serotonin reuptake enhancer (SSRE)—a mechanistic contrast to SSRIs [5] [8]. This hypothesis was later supplanted by evidence of its glutamatergic and opioid activities, fundamentally reshaping understanding of its antidepressant actions. The 2010s witnessed emerging reports of recreational misuse, particularly in the US where it was marketed as an unregulated "dietary supplement" under names like ZaZa®, Tianna®, and TD Red®, leading to its designation as "gas station heroin" [2] [3] [5].
Structural Classification
Tianeptine belongs to the dibenzo[c,f][1,2]thiazepine chemical class, characterized by a unique seven-membered sultam ring system. Its IUPAC name is 7-[(3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid [1] [2] [4]. Key structural features include:
This configuration differs fundamentally from classical TCAs despite superficial similarities. X-ray crystallography reveals the sultam ring adopts a boat conformation with a 44.44° dihedral angle between benzene planes, stabilized by an intramolecular hydrogen bond between a sultam oxygen and the amino nitrogen [2] [4].
Table 1: Key Physicochemical Properties of Tianeptine
Property | Value | Significance |
---|---|---|
Molecular weight | 436.95 g/mol | Complies with Lipinski's Rule of Five |
pKa (acidic) | 4.4 | Impacts ionization state in physiological environments |
pKa (basic) | 6.86 | Influences protein binding and membrane permeability |
logP (pH 7.4) | 1.06 | Indicates moderate lipophilicity |
Protein binding | 95% (predominantly albumin) | Limits volume of distribution |
Crystal structure | Monoclinic system | Affects salt formation and formulation stability |
Chemical Synthesis
The original synthesis route developed by Science Union et Cie involved a multi-step sequence starting from nucleophilic substitution between aniline 6 and aryl sulfonyl chloride 5 to form an aryl sulfonamide intermediate. Subsequent steps included:
Table 2: Evolution of Tianeptine Synthesis Approaches
Synthetic Generation | Key Improvements | Yield Impact |
---|---|---|
Original (1970s) | Use of ethyl 7-aminoheptanoate | Moderate yields (~40%) |
Second-generation | Direct amine addition to core (Intermediate 14) | Higher purity (>90%) |
Modern optimizations | Functional group interconversions (FGIs) | Scalable production |
Later optimizations focused on improving yield and purity, particularly addressing the instability of ethyl 7-aminoheptanoate during coupling. Alternative approaches include functional group interconversions to install the heptanoic acid chain and novel salt formations (e.g., sulfate hemihydrate) to enhance physicochemical properties [4] [7].
Structure-Activity Relationship (SAR) Studies
SAR analyses reveal stringent requirements for antidepressant activity:
Recent analogs explore N-demethylation prevention through tetracyclic scaffolds linking the sultam nitrogen to aromatic rings or the amine tail, aiming to reduce metabolism-related limitations [2] [4].
Pharmacological Classification
Tianeptine exhibits a tripartite mechanism defying simple classification:1. Opioid receptor agonism:- Full agonist at μ-opioid receptors (MOR; EC₅₀ = 194 nM)- Weak agonist at δ-opioid receptors (DOR; EC₅₀ = 37,400 nM)- Negligible activity at κ-opioid receptors [1] [5]2. Glutamatergic modulation:- Normalizes stress-induced glutamate excitotoxicity- Modulates AMPA and NMDA receptor trafficking- Promotes synaptic plasticity in hippocampus and amygdala [6]3. Neuroplastic effects:- Reverses stress-induced dendritic atrophy- Increases BDNF expression in limbic regions- Prevents hippocampal volume loss [6]
Notably, tianeptine exhibits negligible affinity (>10,000 nM Ki) for serotonin/norepinephrine/dopamine transporters, muscarinic receptors, histamine receptors, and most ion channels, explaining its favorable side effect profile at therapeutic doses [1] [5].
Global Regulatory Landscape
Regulatory approaches reflect divergent risk-benefit assessments:
Table 3: Global Regulatory Status of Tianeptine
Region | Status | Key Restrictions |
---|---|---|
European Union | Approved (France, Poland) | Prescription-only; not marketed in all member states |
United States | Unapproved, illegal | FDA import alerts; state-level scheduling |
Russia/Asia | Approved (Rx) | Marketed as Coaxil®/Tatinol® for depression |
Australia | Prohibited substance | Included in Poisons Standard Schedule 9 |
Latin America | Approved (Brazil, Mexico) | Prescription-controlled |
The regulatory tension stems from its dual identity: a legitimate pharmaceutical in some jurisdictions versus an increasingly abused substance sold illegally as "gas station heroin" (ZaZa, Neptune's Fix) in unregulated markets. This has prompted product recalls (e.g., Neptune Resources LLC, Super Chill Products) and FDA warnings about adulterated formulations [3] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4